molecular formula C18H18N6S B10872563 2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10872563
M. Wt: 350.4 g/mol
InChI Key: RKLFTUJPZRZORQ-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines several heterocyclic rings, making it a promising candidate for various biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-c]pyrimidine core. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the modulation of CDK2/cyclin A2 activity, which is crucial for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of multiple heterocyclic rings, which enhances its binding affinity and specificity towards molecular targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H18N6S

Molecular Weight

350.4 g/mol

IUPAC Name

15-(5-cyclopropyl-1H-pyrazol-3-yl)-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene

InChI

InChI=1S/C18H18N6S/c1-2-4-11-14(5-3-1)25-18-15(11)17-20-16(23-24(17)9-19-18)13-8-12(21-22-13)10-6-7-10/h8-10H,1-7H2,(H,21,22)

InChI Key

RKLFTUJPZRZORQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=NNC(=C5)C6CC6

Origin of Product

United States

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